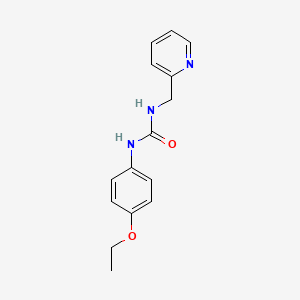

1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea

Description

The urea (B33335) functionality is a privileged scaffold in medicinal chemistry, recognized for its significant role in the development of therapeutic agents. mdpi.com As a structural motif, the urea group is exceptionally adept at forming stable hydrogen bonds, possessing both hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen) capabilities. mdpi.com This allows urea derivatives to establish critical, high-affinity interactions with biological targets such as enzymes and receptors, a fundamental principle in rational drug design. mdpi.com

This structural versatility has led to the incorporation of the urea moiety into numerous clinically approved drugs, most notably in the field of oncology. nih.govchemijournal.com Multi-target kinase inhibitors, which can simultaneously inhibit different signal pathways, frequently feature a urea or urea-isostere structure. mdpi.com A prominent example is Sorafenib, an approved anticancer drug that contains a diaryl urea core and targets several kinases involved in tumor progression and angiogenesis. nih.govmdpi.com The prevalence of this scaffold in successful drug candidates underscores its importance and justifies the continued exploration of novel urea-containing compounds in the pursuit of new therapeutic agents. nih.govchemijournal.com

The specific chemical architecture of 1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea suggests a deliberate design strategy aimed at producing a biologically active molecule. The rationale for its investigation can be deconstructed by examining its three primary components:

The Pyridine (B92270) Ring: Non-fused pyridine heterocycles are a substantial class of compounds with diverse biological activities, particularly anticancer properties. nih.govresearchgate.net The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, playing a key role in molecular recognition at the active site of a protein target. mdpi.com Numerous pyridine-based small molecules have been approved as anticancer drugs, highlighting the ring system's value in oncology. nih.govresearchgate.net

The Urea Linker: As established, the urea moiety is a critical pharmacophoric feature. In the context of kinase inhibitors like Sorafenib, the diaryl urea structure is central to the molecule's inhibitory activity. The N-aryl-N'-arylmethylurea scaffold, a close analogue to the structure , represents a strategy to enhance molecular flexibility while retaining the key hydrogen-bonding characteristics of the urea group. mdpi.com

The 4-Ethoxyphenyl Group: This substituted aryl ring serves as the second "aryl" component of the diaryl urea-like structure. Substitutions on this ring are a common tactic in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Furthermore, the ethoxy group can influence the molecule's orientation within a binding pocket, potentially enhancing potency or selectivity for its intended biological target.

The hybridization of these three motifs—a proven heterocyclic core, a potent binding linker, and a tunable aromatic substituent—forms a compelling strategic basis for the synthesis and biological evaluation of this compound as a potential therapeutic agent, particularly within the domain of anticancer drug discovery. mdpi.commdpi.com

While direct and extensive research specifically focused on this compound is not prominent in the current literature, a significant body of work exists for structurally analogous compounds, particularly pyridine-urea derivatives. This research provides a strong contextual framework for predicting the potential biological activities and therapeutic applications of the target compound.

Studies have focused on the design and synthesis of various N-aryl-N'-(pyridinylmethyl)urea and related N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives as potential anticancer agents. mdpi.comnih.govresearchgate.net The primary biological target for many of these compounds is the protein kinase family, with a particular emphasis on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govelsevierpure.comnih.gov

Research findings for this class of compounds demonstrate potent antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer. mdpi.comnih.govresearchgate.net For instance, a study on a series of pyridine-ureas revealed that several analogues exhibited excellent growth inhibitory activity against the MCF-7 breast cancer cell line, with some compounds showing significantly greater potency than the reference drugs Doxorubicin and Sorafenib. nih.gov The most active compounds from these studies often demonstrate inhibitory activity against VEGFR-2 in the micromolar range. elsevierpure.comnih.gov The data from these related studies strongly suggest that this compound is a member of a pharmacologically relevant class of compounds with potential as a kinase inhibitor and anticancer agent.

The table below presents research findings for a series of structurally related pyridine-urea compounds, illustrating the antiproliferative activity within this chemical class.

Given the promising context provided by structurally related compounds and the lack of specific data for the title compound, a set of clear research objectives can be defined to systematically investigate its potential. The scope of such an analysis would be to establish its foundational chemical and biological profile.

Primary Research Objectives:

Chemical Synthesis and Characterization: To develop and optimize a synthetic route for this compound and to unequivocally confirm its structure and purity using modern analytical techniques (e.g., NMR, Mass Spectrometry, and Elemental Analysis).

In Vitro Biological Evaluation: To screen the compound for its antiproliferative activity against a panel of clinically relevant human cancer cell lines. This would serve to determine its potency and cancer cell type selectivity.

Mechanism of Action Studies: To investigate the compound's potential mechanism of action by assessing its inhibitory activity against a panel of protein kinases known to be involved in cancer, such as VEGFR-2, PDGFR, and other kinases targeted by similar urea-based molecules. nih.gov

Computational Modeling: To perform in silico studies, including molecular docking with key kinase targets, to predict binding modes and rationalize biological activity. This would also involve calculating key physicochemical properties to assess its drug-likeness. mdpi.com

The fulfillment of these objectives would provide a comprehensive initial assessment of this compound, establishing its potential as a lead compound for further preclinical development in oncology.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-2-20-14-8-6-12(7-9-14)18-15(19)17-11-13-5-3-4-10-16-13/h3-10H,2,11H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWXBLGMSNOFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323678 | |

| Record name | 1-(4-ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49823442 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

899015-10-2 | |

| Record name | 1-(4-ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 4 Ethoxyphenyl 3 Pyridin 2 Ylmethyl Urea

Elucidation of Retrosynthetic Pathways for 1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the logical disconnection of a target molecule into simpler, commercially available, or easily synthesizable precursors. For this compound, the most logical disconnections are across the C-N bonds of the central urea (B33335) moiety. This approach yields two primary retrosynthetic pathways.

Pathway A: Isocyanate Route. This common and highly effective strategy involves disconnecting one of the urea C-N bonds to reveal an isocyanate and an amine. In this case, disconnection leads to 4-ethoxyphenyl isocyanate and 2-(aminomethyl)pyridine. The isocyanate itself can be retrosynthetically derived from 4-ethoxyaniline and a phosgene (B1210022) equivalent.

Pathway B: Carbonyl Source Route. This pathway involves the disconnection of both C-N bonds of the urea carbonyl group. This suggests a condensation reaction between 4-ethoxyaniline, 2-(aminomethyl)pyridine, and a carbonyl source. The carbonyl source could be phosgene, a safer equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI), or even carbon dioxide under specific catalytic conditions.

Development and Optimization of Synthetic Routes to this compound and its Analogues

The development of a robust synthetic route requires careful consideration of the synthesis of precursors, the efficiency of the core bond-forming reaction, and methods to maximize yield and purity.

Synthesis of Key Precursors for the Urea Core Formation

The efficient synthesis of the primary amine precursors is fundamental to the successful production of the target urea.

4-Ethoxyaniline (p-Phenetidine): This substituted aniline (B41778) can be prepared through several established methods. wikipedia.orgnih.gov A common laboratory and industrial approach is the Williamson ether synthesis, starting from p-aminophenol and an ethylating agent like ethyl chloride. Another viable route involves the ethylation of 4-nitrophenol (B140041) followed by the reduction of the nitro group.

Interactive Table: Synthetic Routes to 4-Ethoxyaniline

| Starting Material | Key Reagents | Reaction Type | Advantages |

|---|---|---|---|

| p-Aminophenol | Ethyl halide, Base | Williamson Ether Synthesis | Direct, good yield |

2-(Aminomethyl)pyridine (2-Picolylamine): This precursor is a key building block in various chemical syntheses. fishersci.casigmaaldrich.com Its preparation can be achieved through methods such as the catalytic reduction of 2-cyanopyridine. google.com This reduction requires careful selection of catalysts to avoid side reactions, especially if other reducible functional groups are present on the pyridine (B92270) ring. google.com Alternative routes may involve the reaction of 2-substituted pyridines with nitroalkanes followed by hydrogenation. google.com

Interactive Table: Synthetic Routes to 2-(Aminomethyl)pyridine

| Starting Material | Key Reagents | Reaction Type | Advantages |

|---|---|---|---|

| 2-Cyanopyridine | Reducing agent (e.g., H2, Raney Nickel) | Catalytic Hydrogenation | High atom economy, direct |

Evaluation of Coupling Reactions for Urea Bond Construction

The formation of the urea bond is the critical step in the synthesis of this compound. The classical approach involves reagents like phosgene, which proceeds through an isocyanate intermediate. nih.gov However, due to the toxicity of phosgene, several alternative and safer coupling reagents have been developed.

The reaction of an amine with an isocyanate is one of the most reliable methods for preparing unsymmetrical ureas. nih.gov In this context, 4-ethoxyaniline can be converted to 4-ethoxyphenyl isocyanate using a phosgene equivalent like triphosgene. This intermediate can then be reacted with 2-(aminomethyl)pyridine to yield the final product. Alternatively, carbamate (B1207046) intermediates can be formed from one of the amines, which are then displaced by the second amine to form the urea. mdpi.com Palladium-catalyzed reactions have also emerged as powerful tools for C-N bond formation in urea synthesis, offering pathways that can tolerate a wide range of functional groups. organic-chemistry.org

Interactive Table: Comparison of Urea Bond Formation Strategies

| Method | Key Reagents | Intermediates | Key Considerations |

|---|---|---|---|

| Isocyanate Method | Triphosgene, Et3N | Isocyanate | Highly efficient, but requires handling of phosgene equivalents mdpi.com |

| Carbamate Method | Phenyl chloroformate | Carbamate | Milder conditions, avoids isocyanates mdpi.com |

| Direct Coupling | Carbonyldiimidazole (CDI) | Activated carbonyl | Good for sensitive substrates, but can be lower yielding |

Strategies for Enhancing Yield and Purity

Maximizing the yield and purity of the final product is crucial for the efficiency and economic viability of any synthetic process. Several strategies can be employed during the synthesis of this compound.

Reaction Optimization: The yield can be significantly improved by systematically optimizing reaction parameters such as temperature, pressure, solvent, and the stoichiometry of the reactants. askfilo.com For instance, using a slight excess of one of the amine reactants can drive the reaction to completion, but may complicate purification.

Minimizing Side Reactions: The purity of reactants is essential to minimize side reactions that can reduce yield. askfilo.com For example, when using the isocyanate method, ensuring the complete conversion of the aniline to the isocyanate before adding the second amine prevents the formation of undesired symmetrical urea byproducts.

Interactive Table: Yield and Purity Enhancement Strategies

| Strategy | Description | Impact |

|---|---|---|

| Control of Stoichiometry | Careful adjustment of reactant molar ratios. | Drives reaction equilibrium, minimizes unreacted starting materials. |

| Temperature and Time Monitoring | Precise control over reaction temperature and duration. | Prevents decomposition and formation of thermal byproducts. askfilo.com |

| High-Purity Reagents | Using reactants and solvents of the highest available purity. | Reduces side reactions and simplifies purification. askfilo.comrochester.edu |

Chemical Derivatization of the this compound Scaffold for Library Generation

The this compound scaffold is an excellent candidate for the generation of chemical libraries, which are essential for structure-activity relationship (SAR) studies in drug discovery. Derivatization can be achieved by modifying the three main components of the molecule.

Varying the Aniline Component: A wide range of commercially available substituted anilines can be used in place of 4-ethoxyaniline. This allows for the exploration of different substituents on the phenyl ring to probe electronic and steric effects.

Varying the Pyridine Component: Analogues can be synthesized using different isomers of (aminomethyl)pyridine (e.g., 3- or 4-isomers) or by introducing substituents onto the pyridine ring. researchgate.net

Varying the Urea Linkage: Further derivatization can be performed on the urea nitrogen atoms, for example, through N-alkylation or N-arylation, although this can be challenging due to the relative inertness of the N-H bonds once the urea is formed.

This systematic modification allows for the creation of a diverse library of compounds, enabling a thorough investigation of the chemical space around the parent molecule.

Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org Applying these principles to the synthesis of this compound involves rethinking traditional synthetic methods.

A key goal is to replace hazardous reagents like phosgene. The use of dimethyl carbonate (DMC) or even carbon dioxide as a C1 building block represents a much greener alternative. nih.gov Catalytic methods, including electrocatalysis and photocatalysis, are at the forefront of green urea synthesis, offering pathways that can operate under milder conditions and potentially use feedstocks like CO2 and nitrogen-containing small molecules directly. nih.govresearchgate.net

The synthesis of green urea from green ammonia (B1221849) (produced via electrolysis powered by renewable energy) and captured carbon dioxide is a major area of research that could revolutionize the production of urea-based compounds. ureaknowhow.com While primarily focused on commodity-scale urea production, the underlying catalytic systems could be adapted for fine chemical synthesis.

Interactive Table: Green Chemistry Approaches

| Principle | Conventional Method | Green Alternative | Benefit |

|---|---|---|---|

| Safer Reagents | Phosgene, Triphosgene | CO2, Dimethyl Carbonate (DMC), Carbonyldiimidazole (CDI) | Reduced toxicity and handling risks nih.gov |

| Catalysis | Stoichiometric reagents | Electrocatalysis, Photocatalysis, Biocatalysis | Higher efficiency, milder conditions, potential for novel pathways researchgate.net |

| Renewable Feedstocks | Fossil fuel-derived precursors | CO2, biomass-derived amines | Reduced carbon footprint, improved sustainability rsc.orgureaknowhow.com |

Structure Activity Relationship Sar Studies and Rational Design of 1 4 Ethoxyphenyl 3 Pyridin 2 Ylmethyl Urea Analogues

Fundamental Principles Governing SAR in Urea-Based Compounds

The urea (B33335) functional group is a cornerstone in the design of numerous biologically active compounds, largely owing to its unique structural and electronic properties. nih.gov It serves as a rigid and planar hydrogen-bonding unit, capable of acting as both a hydrogen bond donor through its N-H groups and a hydrogen bond acceptor via its carbonyl oxygen. nih.gov This dual nature allows the urea moiety to form strong and specific interactions with amino acid residues in the active sites of enzymes and receptors. nih.gov

Impact of Modifications on the 4-Ethoxyphenyl Moiety of 1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea

The 4-ethoxyphenyl moiety represents a key lipophilic region of the molecule, likely involved in hydrophobic interactions within a target's binding pocket. Modifications to this part of the structure can significantly alter the compound's binding affinity, selectivity, and pharmacokinetic properties.

The electronic nature and position of substituents on the phenyl ring can dramatically influence biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) modifies the electron density of the aromatic ring and the adjacent urea nitrogen, which can affect binding interactions. For instance, studies on related aryl ureas have shown that small, lipophilic EWGs like halogens (e.g., fluorine, chlorine) can enhance potency, potentially by participating in favorable interactions or by modulating the pKa of the urea N-H. The position of these substituents is also critical, as ortho-substituents may introduce steric hindrance that is detrimental to binding, whereas meta- or para-substituents might be better accommodated.

Table 1: Illustrative SAR Data for Phenyl Ring Substitutions This table presents hypothetical data based on general principles observed in related urea-based inhibitor series.

| Compound | R1 Substitution | R2 Substitution | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

|---|---|---|---|---|

| Parent | H | H | 100 | Baseline activity. |

| Analogue 1 | 2-F | H | 500 | Potential steric clash from ortho-substitution decreases activity. |

| Analogue 2 | 3-Cl | H | 50 | Electron-withdrawing group in meta position enhances binding affinity. |

| Analogue 3 | 4-CF₃ | H | 35 | Strong electron-withdrawing group at the para position favorably interacts with the binding site. |

| Analogue 4 | 3-Me | H | 150 | Small electron-donating group is tolerated but does not improve activity. |

| Analogue 5 | 3,4-diCl | H | 25 | Multiple halogen substitutions create strong hydrophobic and electronic interactions, boosting potency. |

The ethoxy group at the para-position provides a specific hydrophobic interaction and influences the molecule's solubility and metabolic stability. Altering the length or nature of this alkoxy group can probe the steric and hydrophobic limits of the binding pocket.

Chain Length: Extending the alkyl chain (e.g., to propoxy or butoxy) could explore deeper hydrophobic pockets, potentially increasing potency. Conversely, a longer chain might be too bulky and lead to a steric clash, reducing activity. Shortening the chain to a methoxy (B1213986) group would lessen the hydrophobic contribution.

Bioisosteric Replacement: The ether oxygen is a potential site for metabolism. Replacing the ethoxy group with metabolically stable bioisosteres is a common strategy in drug design. cambridgemedchemconsulting.com For example, substituting the ether oxygen with sulfur to form an ethylthio group, or replacing the entire moiety with groups like a cyclopropylmethoxy or a trifluoroethoxy group could enhance metabolic stability while maintaining or improving binding affinity. drughunter.com

Table 2: Illustrative SAR of Ethoxy Group Modifications This table presents hypothetical data based on general principles observed in related inhibitor series.

| Compound | R (Alkoxy Group) | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

|---|---|---|---|

| Parent | -OCH₂CH₃ | 100 | Baseline activity with optimal hydrophobic interaction. |

| Analogue 6 | -OCH₃ | 250 | Reduced hydrophobic interaction leads to lower potency. |

| Analogue 7 | -OCH₂CH₂CH₃ | 80 | Slightly larger group fits well into the hydrophobic pocket, improving activity. |

| Analogue 8 | -OCH(CH₃)₂ | 300 | Branched alkyl group introduces steric hindrance, reducing activity. |

| Analogue 9 | -SCH₂CH₃ | 120 | Thioether is a viable bioisostere, maintaining similar activity. |

| Analogue 10 | -OCH₂CF₃ | 90 | Trifluoroethoxy group enhances metabolic stability and maintains potency. |

Role of the Pyridin-2-ylmethyl Moiety in Modulating Biological Activity

The position of the nitrogen atom within the pyridine (B92270) ring is crucial for defining the geometry of interaction with the biological target. Moving the nitrogen to the 3- or 4-position creates positional isomers with distinct electronic distributions and hydrogen bonding vectors. SAR studies on analogous compounds have demonstrated that while one isomer may be highly active due to optimal interaction with a specific amino acid residue, other isomers may be completely inactive because the nitrogen is misaligned for this key interaction. For many enzyme targets, the 2-pyridyl configuration is preferred as it allows the nitrogen to act as a chelating agent with metal ions in the active site.

Table 3: Illustrative SAR of Pyridine Ring Positional Isomers This table presents hypothetical data based on trends observed in related inhibitor series.

| Compound | Pyridine Isomer | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

|---|---|---|---|

| Parent | pyridin-2-ylmethyl | 100 | Baseline activity; 2-position nitrogen is optimally placed for a key interaction (e.g., H-bond or metal chelation). |

| Analogue 11 | pyridin-3-ylmethyl | 1500 | Nitrogen at the 3-position is improperly oriented, leading to a significant loss of a key binding interaction. |

| Analogue 12 | pyridin-4-ylmethyl | 800 | Nitrogen at the 4-position is also misaligned, resulting in substantially weaker binding affinity compared to the 2-isomer. |

Adding substituents to the pyridine ring can fine-tune the molecule's properties. Substitutions can impact:

Basicity (pKa): An EDG (e.g., methyl) will increase the basicity of the pyridine nitrogen, potentially strengthening a hydrogen bond. Conversely, an EWG (e.g., chlorine) will decrease basicity.

Steric Effects: Bulky substituents can either cause steric clashes or engage in new favorable interactions, depending on the topology of the binding site.

Solubility and Metabolism: Polar substituents can be introduced to improve aqueous solubility, while other groups can be used to block sites of potential metabolic oxidation.

For example, a small substituent adjacent to the nitrogen might be tolerated, while a larger one could disrupt the key interaction. A substituent at a distal position, such as the 5-position, might be able to probe a new sub-pocket.

Table 4: Illustrative SAR of Pyridine Ring Substitutions This table presents hypothetical data based on general principles observed in related inhibitor series.

| Compound | Pyridine Substitution | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

|---|---|---|---|

| Parent | Unsubstituted | 100 | Baseline activity. |

| Analogue 13 | 3-Methyl | 200 | Steric hindrance near the methylene (B1212753) bridge slightly reduces activity. |

| Analogue 14 | 4-Chloro | 75 | EWG decreases pKa but introduces a favorable hydrophobic interaction, slightly improving potency. |

| Analogue 15 | 5-Fluoro | 60 | Small, electronegative group at the 5-position enhances binding without steric penalty. |

| Analogue 16 | 6-Methyl | 800 | Substitution adjacent to the nitrogen atom creates a significant steric clash, severely reducing activity. |

Modifications to the Methylene Linker

The methylene linker in this compound provides a certain degree of flexibility, allowing the pyridinyl and phenylurea moieties to adopt optimal orientations for binding to a target receptor or enzyme. Modifications to this linker can significantly impact the biological activity by altering this flexibility, introducing steric hindrance, or changing the electronic properties of the molecule.

Homologation and Chain Length Variation: Increasing the length of the methylene linker by introducing additional methylene units (homologation) can alter the distance between the key pharmacophoric groups. This can either improve or diminish the biological activity depending on the topology of the binding site. For instance, if the binding pockets for the ethoxyphenyl and pyridinyl groups are further apart, a longer linker may be beneficial. Conversely, a shorter or more constrained linker might be advantageous if the binding site is more compact.

Introduction of Rigidity: Incorporating rigid elements, such as a cyclopropane (B1198618) ring or a double bond, in place of the methylene linker can restrict the conformational freedom of the molecule. This can be advantageous if it locks the molecule in a bioactive conformation, leading to a more favorable entropy of binding. However, if the rigid conformation is not optimal for binding, a decrease in activity would be observed.

A hypothetical SAR study on methylene linker modifications is presented in the table below, illustrating potential impacts on biological activity.

| Compound ID | Linker Modification | Expected Impact on Flexibility | Potential Effect on Activity |

| Parent | -CH₂- | Standard | Baseline |

| Analog 1 | -CH₂-CH₂- | Increased | May increase or decrease |

| Analog 2 | Cyclopropyl | Decreased | Potentially increased |

| Analog 3 | -O- | Increased | Activity may vary |

| Analog 4 | -S- | Increased | Activity may vary |

Influence of the Urea Linker Geometry and Electronic Properties on Activity

The urea moiety is a critical component of this compound, acting as a rigid scaffold that can participate in hydrogen bonding interactions with the biological target. The geometry and electronic properties of the urea linker are therefore pivotal for its biological activity.

The urea group can act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). The spatial arrangement of these functional groups is crucial for forming specific interactions with amino acid residues in a protein's binding site. The planarity of the urea group, due to resonance, influences the relative orientation of the flanking phenyl and pyridinylmethyl groups.

Modifications to the urea linker, such as N-methylation, can have a profound effect on activity. Methylation of one of the urea nitrogens can disrupt its hydrogen bonding capability as a donor and may introduce steric clashes within the binding site, often leading to a significant decrease or complete loss of activity.

The electronic properties of the urea linker can be modulated by the substituents on the adjacent aromatic rings. Electron-withdrawing or electron-donating groups on the 4-ethoxyphenyl ring can influence the hydrogen bonding strength of the urea moiety.

Conformational Analysis and its Implications for SAR of this compound Derivatives

The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. Conformational analysis aims to identify the low-energy conformations that the molecule is likely to adopt and to understand how these conformations interact with the biological target.

The molecule possesses several rotatable bonds, including the bonds flanking the urea linker and the bond connecting the methylene group to the pyridine ring. Rotation around these bonds can lead to a variety of different spatial arrangements of the key structural motifs.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are often employed to explore the conformational landscape of such molecules. These studies can identify the most stable conformers and the energy barriers between them. For instance, the relative orientation of the ethoxyphenyl and pyridinyl rings is determined by the torsional angles around the C-N bonds of the urea linker.

The preferred conformation can be influenced by intramolecular hydrogen bonds and steric interactions between different parts of the molecule. Understanding the preferred conformations is essential for designing analogues that are pre-organized for binding, which can lead to improved potency and selectivity.

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies Derived from this compound

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to understand the relationship between the chemical structure of a series of compounds and their biological activity.

Pharmacophore Modeling: A pharmacophore model for a series of this compound derivatives would define the essential three-dimensional arrangement of chemical features necessary for biological activity. Based on the structure of the parent compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor feature (from the urea N-H groups).

A hydrogen bond acceptor feature (from the urea carbonyl oxygen and the pyridine nitrogen).

A hydrophobic/aromatic feature (from the 4-ethoxyphenyl ring).

An additional aromatic feature (from the pyridine ring).

The spatial relationships between these features (distances and angles) are critical for a good fit into the target's binding site. This model can then be used to screen virtual libraries of compounds to identify new potential active molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the physicochemical properties of the molecules and their biological activity. For a series of this compound analogues, various molecular descriptors would be calculated, such as:

Electronic descriptors: Hammett constants, dipole moment, and partial atomic charges.

Steric descriptors: Molecular weight, molar volume, and van der Waals surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices.

A QSAR equation would be developed to correlate these descriptors with the observed biological activity (e.g., IC₅₀ values). A statistically significant QSAR model can be used to predict the activity of newly designed compounds and to guide the optimization of the lead structure. For example, a QSAR study might reveal that increasing the hydrophobicity of the substituent on the phenyl ring up to a certain point leads to an increase in activity, after which further increases in hydrophobicity are detrimental.

A hypothetical QSAR data table for a series of analogues is presented below:

| Compound ID | R-group on Phenyl Ring | LogP | Electronic Parameter (σ) | Observed Activity (IC₅₀, µM) |

| Parent | -OCH₂CH₃ | 2.8 | -0.24 | 1.5 |

| Analog 5 | -OCH₃ | 2.5 | -0.27 | 2.1 |

| Analog 6 | -Cl | 3.1 | 0.23 | 0.8 |

| Analog 7 | -CF₃ | 3.5 | 0.54 | 0.5 |

| Analog 8 | -CH₃ | 2.9 | -0.17 | 1.2 |

This data could be used to build a QSAR model to predict the activity of other analogues.

Molecular Interactions and Proposed Mechanisms of Action Moa of 1 4 Ethoxyphenyl 3 Pyridin 2 Ylmethyl Urea in Biological Systems

Identification and Characterization of Putative Molecular Targets for 1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea (in in vitro models)

No specific in vitro studies were identified that definitively name and characterize molecular targets for this compound. Research on similar pyridin-2-yl urea (B33335) compounds has identified potential targets such as Apoptosis signal-regulating kinase 1 (ASK1), a component of the mitogen-activated protein kinase (MAPK) pathway. nih.gov For instance, a potent inhibitor from this class, designated as "compound 2," was validated through in vitro protein bioassays against ASK1. nih.gov However, the precise structure of "compound 2" and its identity as this compound cannot be confirmed from the available data. Other research has explored different diaryl urea derivatives as potential inhibitors of targets like BRAF kinase or the c-MET and VEGFR-2 receptors. nih.govnih.gov

Analysis of Binding Affinity and Selectivity Profiles of this compound

Specific binding affinity data (e.g., Kd, IC50, or Ki values) and selectivity profiles for this compound against a panel of receptors or enzymes are not available in the public domain. For context, a related pyridin-2-yl urea inhibitor of ASK1 kinase demonstrated a high-potency IC50 value of 1.55 ± 0.27 nM. nih.gov Such analyses are crucial for determining a compound's potency and its potential for therapeutic application versus off-target effects.

Computational Docking and Molecular Dynamics Simulations of this compound with Macromolecular Receptors

While no specific computational studies for this compound were found, the methodologies for such analyses are well-established. Molecular docking is frequently used to predict the binding modes of novel ligands. For example, in a study of ASK1 inhibitors, the Glide module of the Schrödinger software was used to predict binding poses within the kinase's active site, using the co-crystal structure from the Protein Data Bank (PDB code: 6XIH) as a reference. nih.gov These docking studies are often followed by more computationally intensive absolute binding free energy (BFE) calculations based on molecular dynamics simulations to refine binding mode predictions and better correlate them with experimental results. nih.gov Similar docking simulations have been performed for other urea derivatives against targets like BRAF. nih.gov

Biophysical Characterization of this compound-Target Interactions (e.g., thermal shift assays, surface plasmon resonance)

There is no published research detailing the biophysical characterization of interactions between this compound and any specific molecular target. Techniques like thermal shift assays (TSA) or surface plasmon resonance (SPR) are standard methods to confirm direct binding and determine the kinetics (association and dissociation rates) and affinity of such interactions, but this data is not available for the subject compound.

Cellular Pathway Modulation and Downstream Effects Induced by this compound in Model Systems (e.g., enzyme assays, cell-based reporter assays)

Information regarding the modulation of cellular pathways or any downstream effects resulting from the activity of this compound is currently unavailable. Studies on analogous compounds have evaluated their effects on cancer cell proliferation using assays like the MTT colorimetric assay against cell lines such as A549, HCT-116, and PC-3. nih.gov For an inhibitor of the ASK1 kinase, downstream effects would typically involve the JNK and p38 MAPK signaling cascades, which are involved in cellular responses to stress. nih.gov

Investigation of Off-Target Interactions and Their Biological Implications in Pre-clinical Research

No pre-clinical research investigating the off-target interactions of this compound has been published. Identifying unintended molecular targets is a critical step in drug development to understand a compound's broader biological effects and potential for toxicity. This typically involves screening the compound against a wide panel of kinases and other enzymes or receptors.

Computational and Theoretical Chemistry Studies of 1 4 Ethoxyphenyl 3 Pyridin 2 Ylmethyl Urea

Quantum Chemical Calculations of Electronic Structure and Reactivity of 1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to investigate electronic structure and reactivity. epstem.netniscpr.res.in For this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can elucidate key structural and electronic parameters. epstem.netmdpi.com

These calculations yield optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. mdpi.com Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of HOMO is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would likely show negative potential (electron-rich regions) around the oxygen atom of the ethoxy group, the oxygen of the urea (B33335) carbonyl, and the nitrogen of the pyridine (B92270) ring, indicating sites susceptible to electrophilic attack. Positive potential (electron-deficient regions) would be expected around the urea N-H protons, highlighting them as potential hydrogen bond donors. researchgate.net

Table 1: Exemplary Quantum Chemical Descriptors for this compound Note: These are theoretical values expected from DFT calculations for illustrative purposes.

| Parameter | Description | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 4.5 Debye |

| Electronegativity (χ) | Tendency to attract electrons | 3.85 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 |

Advanced Conformational Sampling and Free Energy Calculations for this compound

Due to the presence of several rotatable bonds, this compound can adopt numerous conformations. Understanding its conformational landscape is vital, as the biologically active conformation is often a low-energy state that fits into a target's binding site. Molecular dynamics (MD) simulations are a powerful technique for exploring these conformational possibilities over time. nih.gov

To overcome the limitations of classical MD in sampling all relevant conformations, especially when high energy barriers separate states, enhanced sampling methods are employed. nih.gov Techniques like Replica Exchange Molecular Dynamics (REMD), metadynamics, and umbrella sampling can be used to construct a free energy landscape of the molecule. nih.gov This landscape maps the potential energy of the molecule as a function of specific conformational coordinates, such as key dihedral angles, revealing the most stable conformers and the energy barriers between them. nih.gov

Table 2: Key Rotatable Bonds in this compound for Conformational Analysis

| Bond | Description | Expected Conformational Influence |

| Ethoxyphenyl C-O | Rotation of the ethoxy group | Minor influence on overall shape, affects local solvation. |

| Aryl-N (Urea) | Rotation around the phenyl-urea bond | Governs the relative orientation of the phenyl ring. |

| Urea-CH2 | Rotation around the urea-methylene bond | Controls the position of the pyridine ring relative to the urea core. |

| CH2-Pyridine | Rotation around the methylene-pyridine bond | Determines the orientation of the pyridine ring. |

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., IC50 values) against a specific target is required. nih.gov

Various molecular descriptors, which are numerical representations of molecular properties, would be calculated for each analogue. These can be categorized as:

1D/2D Descriptors: Molecular weight, atom counts, topological indices.

3D Descriptors: Molecular shape, volume, solvent-accessible surface area.

Physicochemical Descriptors: Lipophilicity (logP), polar surface area (PSA), electronegativity. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical model linking these descriptors to activity. nih.gov The predictive power of a QSAR model is assessed through internal and external validation, using metrics like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). researchgate.netresearchgate.net A robust QSAR model can predict the activity of new, unsynthesized analogues and guide the design of more potent compounds. researchgate.net

Virtual Screening and Ligand-Based Drug Design Approaches Based on the Scaffold of this compound

The core structure of this compound can serve as a scaffold for designing new molecules. Ligand-based drug design is particularly useful when the 3D structure of the biological target is unknown. nih.gov One prominent method is pharmacophore modeling. A pharmacophore is an ensemble of steric and electronic features necessary for optimal interaction with a specific biological target. researchgate.net

Based on the structure of the lead compound, a pharmacophore model can be generated, typically including features such as:

Hydrogen Bond Acceptors (HBA): The urea carbonyl oxygen and pyridine nitrogen.

Hydrogen Bond Donors (HBD): The two N-H groups of the urea moiety.

Aromatic Rings (AR): The ethoxyphenyl and pyridine rings.

Hydrophobic (HY) features: The ethyl group.

This pharmacophore model can then be used as a 3D query to screen large chemical databases (e.g., ZINC, Maybridge, NCI) to identify diverse molecules that match the defined features. nih.govnih.gov The retrieved "hit" compounds are then subjected to further computational analysis, such as molecular docking (if a target structure is available) and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, to prioritize them for synthesis and biological testing. mdpi.commdpi.com

In Silico Prediction of Potential Biological Targets and Pathways for this compound

Identifying the biological targets of a compound is a critical step in understanding its mechanism of action. In silico target prediction, or "target fishing," uses computational methods to predict potential protein targets for a given small molecule. nih.gov These methods can be broadly classified into two categories.

First, ligand-based approaches compare the query molecule to databases of known ligands with annotated targets. If this compound is structurally similar to known inhibitors of a particular kinase or receptor, that protein becomes a predicted target.

Second, structure-based approaches, like inverse or reverse docking, involve docking the small molecule into the binding sites of a large collection of known protein structures. nih.gov The proteins to which the molecule binds with the highest predicted affinity are identified as potential targets. nih.gov Network-based methods can also be employed, analyzing how a compound might interact with protein-protein interaction networks to predict its effect on biological pathways. nih.gov These predictions can generate testable hypotheses and guide experimental validation to confirm the compound's true biological targets. researchgate.net

Pre Clinical Biological Activity and Research Applications of 1 4 Ethoxyphenyl 3 Pyridin 2 Ylmethyl Urea in Model Systems

In Vitro Pharmacological Profiling of 1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea

Following an extensive search of scientific databases, no specific data was found on the in vitro pharmacological profile of this compound. There are no available public records of studies detailing its activity in enzyme inhibition assays or its binding affinity for specific biological receptors. Consequently, its mechanism of action at a molecular level remains uncharacterized.

Cell-Based Assays for Evaluation of Biological Effects

There is no published research available that describes the effects of this compound in cell-based assays. Studies investigating its impact on key cellular processes such as cell proliferation, viability, or the induction of apoptosis have not been reported. Furthermore, there is no information regarding its use in specific reporter gene assays designed to measure the activity of particular signaling pathways within cell lines.

In Vivo Efficacy Studies of this compound in Animal Disease Models

No records of in vivo efficacy studies for this compound were identified. The therapeutic potential of this compound has not been evaluated in any animal models of disease. As such, its potential effectiveness in a living organism for any therapeutic indication is currently unknown.

Exploration of this compound in High-Throughput Screening and Assay Development

There is no information to suggest that this compound has been included in high-throughput screening campaigns to identify novel bioactive molecules. Likewise, no publications indicate its use in the development or validation of new biological assays.

Analytical and Bioanalytical Methodologies for Research on 1 4 Ethoxyphenyl 3 Pyridin 2 Ylmethyl Urea

Chromatographic Separation Techniques for Quantification of 1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea in Complex Research Matrices (e.g., cell lysates, tissue homogenates, in vitro assay samples)

Chromatographic techniques are fundamental for isolating and quantifying this compound from intricate biological and chemical matrices. The choice between liquid and gas chromatography depends largely on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the most suitable and widely used technique for the analysis of substituted urea (B33335) compounds due to their polarity and frequent thermal lability. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for this compound.

The separation would be based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure adequate separation from matrix components and to achieve a sharp peak shape. For detection, UV spectrophotometry is a common choice for phenylurea compounds. nih.gov The method can be optimized for rapid analysis, with run times often under 10 minutes.

Below is a table outlining a potential set of parameters for an HPLC-UV method.

Table 1: Proposed HPLC-UV Method Parameters

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid aids in protonation for better peak shape and is compatible with mass spectrometry. Acetonitrile is a common organic modifier. |

| Elution Mode | Gradient | Provides efficient separation from complex matrix components and improves peak resolution. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm internal diameter column, balancing analysis time and pressure. |

| Injection Volume | 10 µL | A standard volume to ensure reproducibility without overloading the column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 245 nm | Phenylurea compounds typically exhibit strong UV absorbance in this region. nih.gov |

Gas Chromatography (GC) is generally less suitable for the direct analysis of many substituted urea compounds, including this compound. This is due to the low volatility and thermal instability of the urea functional group, which tends to decompose at the high temperatures required for GC analysis. nih.govsigmaaldrich.com Studies on phenylurea pesticides have shown that they can undergo decomposition in the GC inlet, leading to inaccurate quantification and erroneous identification. nih.gov

To utilize GC, a derivatization step would be necessary to convert the urea into a more volatile and thermally stable analogue. However, this adds complexity and potential for variability in the sample preparation process. Given the effectiveness of HPLC, GC methods are not commonly developed for this class of compounds unless specific analytical challenges, such as the need to resolve volatile isomers not separable by HPLC, are present.

Spectrometric Detection Methods for this compound in Research Assays (e.g., UV-Vis, Fluorescence, Mass Spectrometry)

Spectrometric methods are essential for the detection and quantification of this compound following chromatographic separation.

UV-Vis Spectrophotometry: The compound contains two primary chromophores: the 4-ethoxyphenyl group and the pyridine (B92270) ring. These aromatic systems are expected to absorb strongly in the ultraviolet (UV) region. Based on data for similar phenylurea compounds, a maximum absorbance (λmax) is anticipated in the range of 230-250 nm. nih.gov UV-Vis detection is simple, robust, and suitable for quantification at micromolar concentrations, making it a common detector for HPLC systems.

Fluorescence Spectroscopy: The native fluorescence of this compound is not expected to be strong. However, for assays requiring higher sensitivity, a post-column derivatization strategy could be employed. This involves reacting the analyte after it elutes from the HPLC column with a reagent that forms a highly fluorescent product. For instance, some methods for phenylurea herbicides utilize UV decomposition followed by derivatization to create a fluorescent compound, significantly lowering detection limits. nih.gov

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the highest degree of selectivity and sensitivity. For this compound, Electrospray Ionization (ESI) in the positive ion mode would be the preferred technique. The pyridine nitrogen is readily protonated, yielding a strong signal for the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) can be used for definitive identification and quantification. In MS/MS, the [M+H]⁺ ion is isolated and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity for quantification in complex biological matrices.

Table 2: Predicted Mass Spectrometric Data (LC-MS/MS) for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₁₅H₁₇N₃O₂ | - |

| Molecular Weight | 271.32 g/mol | - |

| Ionization Mode | ESI Positive | Protonation of the basic pyridine nitrogen. |

| Parent Ion (Q1) | m/z 272.1 | [M+H]⁺ |

| Major Fragment Ion (Q3) | m/z 108.1 | Corresponds to the pyridin-2-ylmethylamine fragment after cleavage of the urea linkage. |

| Secondary Fragment Ion (Q3) | m/z 150.1 | Corresponds to the 4-ethoxyphenyl isocyanate fragment. |

Method Validation Protocols for Analytical Quantification in Research Settings

Any analytical method developed for the quantification of this compound must be validated to ensure it is fit for its intended purpose. Method validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of the compound in a specific matrix. The validation process is typically guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines. europa.euich.org

The core validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery studies.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, analysts, or equipment).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature).

Table 3: Typical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.995 |

| Range | Defined by linearity and accuracy data |

| Accuracy | 80-120% recovery for low concentrations, 98-102% for higher concentrations |

| Precision (%RSD) | Repeatability: ≤ 2% Intermediate Precision: ≤ 3% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1; with acceptable precision and accuracy |

| Robustness | No significant impact on results from minor parameter changes |

Development of Novel Bioanalytical Assays for Studying this compound in Biological Research Models

Studying the compound in biological models requires highly sensitive and selective bioanalytical assays capable of quantification in complex matrices like plasma, cell lysates, or tissue homogenates.

The development of a novel bioanalytical assay would likely focus on LC-MS/MS. A typical workflow would involve:

Sample Preparation: This is a critical step to remove interfering substances like proteins and lipids. Common techniques include protein precipitation with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). SPE can offer cleaner extracts and improved sensitivity.

Internal Standard Selection: An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte, is added to all samples and standards. The IS corrects for variability during sample preparation and analysis.

LC-MS/MS Method Optimization: The chromatographic conditions are optimized to separate the analyte from matrix components and prevent ion suppression. The MS/MS parameters (parent and fragment ions, collision energy) are optimized to achieve the maximum sensitivity and selectivity for both the analyte and the IS.

Full Method Validation: The complete bioanalytical method is then validated according to regulatory guidelines (e.g., ICH M10 for bioanalytical method validation), which includes assessing parameters like selectivity, matrix effect, accuracy, precision, and stability of the analyte in the biological matrix under various storage and handling conditions. mdpi.com

Alternatively, for high-throughput screening applications, an immunoassay such as an Enzyme-Linked Immunosorbent Assay (ELISA) could be developed. This would require synthesizing a hapten-carrier conjugate of this compound to generate specific antibodies. While the development is more resource-intensive, a validated ELISA can offer a rapid and cost-effective means of analyzing a large number of samples.

In-depth Academic Review of this compound: Current Research and Future Prospects

A comprehensive analysis of the existing scientific literature reveals a significant gap in the dedicated study of the chemical compound this compound. While the broader class of urea derivatives has been the subject of extensive research in medicinal chemistry and drug discovery, this specific molecule has not been a primary focus of published academic investigations. Consequently, a detailed article on its specific research findings, unresolved questions, and future potential cannot be constructed based on currently available data.

The urea scaffold is a well-established pharmacophore, known for its ability to form key hydrogen bonding interactions with biological targets. This has led to the development of numerous urea-containing drugs with a wide range of therapeutic applications. mdpi.comnih.gov Research into analogous structures, such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea and 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, has shown promise in the discovery of new anticancer agents. researchgate.netnih.gov These studies highlight the potential of the pyridinylmethyl and substituted phenyl urea motifs in modulating biological activity.

Due to this lack of specific research, it is not possible to provide a meaningful discussion on the following key areas as requested:

Synthesis of Key Research Findings and Contributions: There are no specific research findings or documented contributions of this compound to the academic understanding of any particular biological process or chemical methodology.

Identification of Unresolved Questions and Academic Challenges: Without a body of research, there are no established unresolved questions or academic challenges specifically associated with this compound.

Proposed Avenues for Future Research: While one could speculate on potential research directions based on similar molecules, any such proposals would be purely hypothetical and not grounded in existing data for this compound itself.

Potential as a Benchmark or Lead Compound: The potential of this compound as a benchmark or lead compound in drug discovery remains unevaluated, as no studies on its biological activity have been published.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea, and how can purity be ensured?

- Methodology : The compound can be synthesized via urea bridge formation between 4-ethoxyphenyl isocyanate and pyridin-2-ylmethylamine. Key steps include:

- Reaction conditions : Use anhydrous DMF as a solvent under nitrogen atmosphere at 60–80°C for 6–12 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

- Characterization : Confirm structure via /-NMR (e.g., δ ~8.5 ppm for pyridinyl protons) and IR (N-H stretch at ~3300 cm, C=O at ~1650 cm) .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

- Methodology : Screen for anticancer activity using:

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated using nonlinear regression .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells.

- Control compounds : Compare with reference agents like cisplatin or doxorubicin to contextualize potency .

Advanced Research Questions

Q. What computational strategies predict the binding interactions of this compound with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2). Focus on hydrogen bonding between the urea moiety and catalytic lysine/aspartate residues .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gap) influencing reactivity .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (acetonitrile/diethyl ether). Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation) .

- Refinement : Use SHELXL for structure solution, applying restraints for disordered ethoxy/pyridinyl groups. Validate with R < 0.05 and wR < 0.15 .

- Analysis : Measure dihedral angles between aromatic rings to assess planarity, which impacts π-π stacking in target binding .

Q. How do structural modifications influence the compound’s biological activity?

- Methodology :

- SAR studies : Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring, pyridinyl methylation).

- Activity correlation : Use IC data and LogP measurements to identify trends (e.g., electron-withdrawing groups enhance cytotoxicity) .

- Pharmacophore mapping : Generate 3D models in MOE to pinpoint critical functional groups (urea, pyridinyl) for target engagement .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in biological activity between similar urea derivatives?

- Methodology :

- Comparative assays : Test this compound alongside analogs (e.g., 2PU-3 from ) under identical conditions to rule out assay variability .

- Target profiling : Perform kinase inhibition panels (Eurofins KinaseProfiler) to identify off-target effects.

- Solubility assessment : Measure kinetic solubility in PBS (pH 7.4) to differentiate intrinsic activity from bioavailability limitations .

Q. What experimental and theoretical approaches reconcile conflicting computational predictions for this compound?

- Methodology :

- Multi-method validation : Compare docking results (Glide vs. AutoDock) with experimental binding affinities (SPR or ITC).

- Meta-GGA analysis : Apply nonempirical density functionals (e.g., TPSS) to improve accuracy in charge distribution modeling .

- Experimental verification : Synthesize top-predicted analogs and test activity to validate computational models .

Methodological Resources

Q. Which software tools are recommended for crystallographic and spectroscopic data analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.